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Compound of Interest

Compound Name: Methyl 4-(chlorocarbonyl)benzoate

Cat. No.: B047956 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-(chlorocarbonyl)benzoate (CAS No: 7377-26-6), a key intermediate in the synthesis of

pharmaceuticals and other fine chemicals. This document is intended for researchers,

scientists, and professionals in drug development, offering detailed spectral analysis,

experimental protocols, and a structural-spectroscopic correlation map.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR)

spectroscopic data for Methyl 4-(chlorocarbonyl)benzoate. This information has been

compiled from the Spectral Database for Organic Compounds (SDBS), operated by the

National Institute of Advanced Industrial Science and Technology (AIST), Japan, under the

reference number SDBS-DB No. 5869.

Table 1: ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b047956?utm_src=pdf-interest
https://www.benchchem.com/product/b047956?utm_src=pdf-body
https://www.benchchem.com/product/b047956?utm_src=pdf-body
https://www.benchchem.com/product/b047956?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.18 d 8.8 2
Ar-H (ortho to -

COCl)

8.08 d 8.8 2
Ar-H (ortho to -

COOCH₃)

3.97 s - 3 -OCH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

168.2 -COCl

165.5 -COOCH₃

138.8 Ar-C (ipso to -COCl)

134.4 Ar-C (ipso to -COOCH₃)

131.0 Ar-CH (ortho to -COCl)

129.8 Ar-CH (ortho to -COOCH₃)

52.8 -OCH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3000 Medium Ar C-H stretch

1775 Strong C=O stretch (acyl chloride)

1725 Strong C=O stretch (ester)

1600, 1450 Medium-Weak Ar C=C stretch

1280 Strong C-O stretch (ester)

860 Strong C-Cl stretch

Sample Preparation: KBr pellet

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and IR

spectroscopic data for aromatic esters and acyl chlorides like Methyl 4-
(chlorocarbonyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Tetramethylsilane (TMS) as an internal standard

Methyl 4-(chlorocarbonyl)benzoate sample

Pipettes and vials
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Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-
(chlorocarbonyl)benzoate in about 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a

clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube

to a height of approximately 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for the desired nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

Use a standard pulse sequence (e.g., 30° or 90° pulse).

Set the number of scans (typically 8-16 for good signal-to-noise).

Acquire the free induction decay (FID).

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Use a proton-decoupled pulse sequence.

Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

A higher number of scans (e.g., 128 or more) is typically required due to the lower natural

abundance of ¹³C.
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Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

Fourier-Transform Infrared (FT-IR) spectrometer

Potassium bromide (KBr) powder (spectroscopic grade)

Agate mortar and pestle

Pellet press

Methyl 4-(chlorocarbonyl)benzoate sample

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder in an oven to remove any moisture.

In an agate mortar, grind a small amount (1-2 mg) of the Methyl 4-
(chlorocarbonyl)benzoate sample with approximately 100-200 mg of dry KBr powder.
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Grind the mixture until a fine, homogeneous powder is obtained.

Pellet Formation:

Transfer a portion of the powdered mixture into the pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or

translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups in the molecule.

Structure-Spectroscopy Correlation
The following diagram illustrates the logical relationship between the chemical structure of

Methyl 4-(chlorocarbonyl)benzoate and its key spectroscopic signals.
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Methyl 4-(chlorocarbonyl)benzoate: Structure-Spectroscopy Correlation

Chemical Structure

¹H NMR Signals ¹³C NMR Signals IR Absorptions (cm⁻¹)

δ 8.18 (d)
Ar-H (ortho to -COCl)

Proton Environment

δ 8.08 (d)
Ar-H (ortho to -COOCH₃)

Proton Environment

δ 3.97 (s)
-OCH₃

Proton Environment

δ 168.2
-COCl

Carbon Environment

δ 165.5
-COOCH₃

Carbon Environment

δ 138.8, 134.4, 131.0, 129.8
Aromatic Carbons

Carbon Environment

δ 52.8
-OCH₃

Carbon Environment

1775
C=O (Acyl Chloride)

Functional Groups

1725
C=O (Ester)

Functional Groups

1280
C-O (Ester)

Functional Groups

860
C-Cl

Functional Groups

Click to download full resolution via product page

Structure-Spectroscopy Correlation Diagram

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-
(chlorocarbonyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b047956#spectroscopic-data-nmr-ir-of-methyl-4-
chlorocarbonyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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